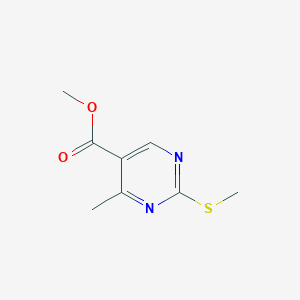

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 | |

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166392-24-1 | |

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a substituted pyrimidine, a class of compounds that form the backbone of nucleobases in DNA and RNA.[1] Its structure features a methyl group at position 4, a methylthio group at position 2, and a methyl carboxylate group at position 5 of the pyrimidine ring. These substitutions are critical in defining its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 166392-24-1 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| Physical Form | Solid (predicted) | [4] |

Synthesis and Mechanistic Considerations

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea derivative.[1][5] A plausible and efficient synthetic route to this compound is outlined below. This approach is designed for high yield and purity, critical for downstream applications in research and development.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-component reaction, a strategy known for its atom economy and efficiency in building molecular complexity.[5] The key starting materials would be a β-ketoester, S-methylisothiourea, and an orthoformate.

Sources

An In-depth Technical Guide to Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 166392-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The document elucidates the compound's chemical identity, physicochemical properties, and structural features. A detailed synthesis protocol, based on established methodologies for analogous pyrimidine carboxylates, is presented. Furthermore, this guide explores the putative mechanism of action of its derivatives as fungicides, focusing on the inhibition of crucial enzymes in the fungal respiratory chain, namely succinate dehydrogenase (SDH) and NADH oxidoreductase. This information is supported by data from molecular docking studies and the known activities of structurally related compounds.

Introduction and Chemical Identity

This compound, identified by the Chemical Abstracts Service (CAS) number 166392-24-1, is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The specific substitutions on this core structure—a methyl group at position 4, a methylthio group at position 2, and a methyl carboxylate group at position 5—confer distinct chemical reactivity and biological activity to the molecule and its subsequent derivatives. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the agrochemical sector for the development of potent fungicides.[3] Its utility also extends to medicinal chemistry as a precursor for novel pharmaceutical candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 166392-24-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂S | PubChem |

| Molecular Weight | 198.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not explicitly available. Related compound Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has a melting point of 60-63 °C. | |

| Boiling Point | Not explicitly available. Related compound Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has a boiling point of 132°C/0.4mmHg. | [4] |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. | Inferred from related compounds |

Structural Elucidation:

The chemical structure of this compound is characterized by a central pyrimidine ring. Spectroscopic analysis of analogous compounds is instrumental in confirming the structure of derivatives synthesized from this intermediate. For instance, in a study by Zhang et al. on related pyrimidine carboxamides, the following spectroscopic characteristics were observed and would be anticipated for derivatives of the title compound[3]:

-

¹H NMR: Protons of the methyl groups would exhibit characteristic singlets, while any aromatic protons on subsequent derivatives would appear in the aromatic region.

-

¹³C NMR: The carbon atoms of the pyrimidine ring and the substituent groups would show distinct chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands for C=O (ester), C=N, and C-S bonds would be present.

-

Mass Spectrometry: The molecular ion peak would correspond to the calculated molecular weight, and fragmentation patterns would be consistent with the structure.

Synthesis Methodology

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of the Pyrimidinone Core:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to the solution and stir.

-

To this mixture, add diethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the resulting pyrimidinone intermediate can be isolated by filtration or extraction.

-

-

Chlorination of the Pyrimidinone:

-

Treat the dried pyrimidinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically under reflux conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The crude chlorinated intermediate is then purified, for example, by column chromatography.

-

-

Esterification to the Final Product:

-

The purified 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dissolved in methanol.

-

A catalytic amount of a suitable acid or base is added to facilitate the transesterification or direct esterification.

-

The reaction is stirred at an appropriate temperature until completion.

-

The final product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography.

-

Mechanism of Action in Fungicidal Applications

Derivatives of this compound have demonstrated significant potential as fungicides.[3] The primary mode of action for many pyrimidine-based fungicides involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for energy production in the form of ATP. Two key enzymatic complexes in this chain are the primary targets: Succinate Dehydrogenase (SDH) and NADH:ubiquinone oxidoreductase (Complex I).

Inhibition of Succinate Dehydrogenase (SDH):

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][6] It catalyzes the oxidation of succinate to fumarate. Fungicides that inhibit SDH are known as SDHIs and are classified under FRAC (Fungicide Resistance Action Committee) Group 7.[3] These inhibitors act by blocking the ubiquinone-binding site of the SDH enzyme, thereby preventing electron transfer and halting cellular respiration.[3]

A molecular docking study on a carbamate derivative of 4-methyl-2-(methylthio)pyrimidine-5-carboxamide revealed that it can form hydrogen bonds and a cation-π interaction with the succinate dehydrogenase enzyme, suggesting a plausible mechanism of action for this class of compounds.[3]

Inhibition of NADH:ubiquinone oxidoreductase (Complex I):

NADH:ubiquinone oxidoreductase, or Complex I, is the first and largest enzyme complex in the mitochondrial respiratory chain. It catalyzes the transfer of electrons from NADH to ubiquinone.[7] Inhibition of this complex disrupts the entire electron transport chain, leading to a severe energy deficit and ultimately fungal cell death. Several known fungicides act as inhibitors of NADH oxidoreductase.[8][9][10][11]

Signaling Pathway of Fungal Respiration Inhibition:

Caption: Putative mechanism of action of pyrimidine carboxamide fungicides.

Applications and Future Perspectives

This compound is a valuable intermediate with significant potential in both agriculture and medicine.

-

Agrochemicals: The primary application lies in the synthesis of novel fungicides. The development of new SDHIs and Complex I inhibitors is crucial to combat the emergence of fungal resistance to existing treatments.

-

Pharmaceuticals: The pyrimidine core is a privileged scaffold in drug discovery. This compound can serve as a starting material for the synthesis of inhibitors of various kinases, which are important targets in cancer therapy and other diseases.

Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be essential to optimize the potency and selectivity of these derivatives for their intended biological targets. Furthermore, a detailed investigation into the precise molecular interactions with their target enzymes will aid in the rational design of next-generation fungicides and therapeutic agents.

References

- BLDpharm. (n.d.). 166392-24-1|this compound.

-

Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 875-880. Retrieved from [Link]

-

PubMed. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Retrieved from [Link]

- ChemScene. (n.d.). 64224-67-5 | Methyl 2-(methylthio)pyrimidine-4-carboxylate.

- Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?.

-

PubMed. (n.d.). [Action of the systemic fungicide dexon on several NADH dehydrogenases]. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

-

ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

-

PubMed. (n.d.). Fungal quinone pigments as oxidizers and inhibitors of mitochondrial NADH:ubiquinone reductase. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of NADH-ubiquinone Reductase Activity by N,N. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of mitochondrial NADH:ubiquinone oxidoreductase by ethoxyformic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1998). NADH: ubiquinone oxidoreductase inhibitors block induction of ornithine decarboxylase activity in MCF-7 human breast cancer cells. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

Sources

- 1. This compound | C8H10N2O2S | CID 3343807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 166392-24-1|this compound|BLD Pharm [bldpharm.com]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. csnvchem.com [csnvchem.com]

- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADH: ubiquinone oxidoreductase inhibitors block induction of ornithine decarboxylase activity in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Action of the systemic fungicide dexon on several NADH dehydrogenases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fungal quinone pigments as oxidizers and inhibitors of mitochondrial NADH:ubiquinone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of NADH-ubiquinone reductase activity by N,N'-dicyclohexylcarbodiimide and correlation of this inhibition with the occurrence of energy-coupling site 1 in various organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of mitochondrial NADH:ubiquinone oxidoreductase by ethoxyformic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1] We delve into the core principles governing its synthesis, primarily through a well-established cyclocondensation pathway, and explore the nuanced reaction mechanisms that dictate its utility as a versatile synthetic building block. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the manipulation of this important molecule. Key areas of focus include the strategic oxidation of the methylthio group to enhance reactivity, subsequent nucleophilic aromatic substitution, and the hydrolysis of the ester moiety.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several DNA and RNA bases.[2] The strategic functionalization of this heterocycle is paramount for the fine-tuning of pharmacological activity. This compound (CAS No. 166392-24-1) is a prime example of a densely functionalized pyrimidine that serves as a versatile precursor for more complex molecular architectures.[3] Its three key functional groups—the methylthio, the methyl, and the carboxylate ester—each offer distinct opportunities for chemical modification, making it a valuable starting material in synthetic campaigns.

| Compound Property | Value |

| IUPAC Name | This compound |

| CAS Number | 166392-24-1 |

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.24 g/mol |

| Appearance | Solid |

Synthesis of the Core Scaffold: A Cyclocondensation Approach

The most logical and widely applicable method for the construction of the 4-methyl-2-(methylthio)pyrimidine-5-carboxylate core is a variation of the Biginelli reaction, which involves the cyclocondensation of a β-dicarbonyl compound with an amidine-containing species.[4] In this case, the key synthons are S-methylisothiourea and a suitable β-ketoester.

Proposed Reaction Mechanism

The reaction proceeds through a base- or acid-mediated pathway. A highly plausible precursor for the target molecule is a β-ketoester such as methyl 2-formyl-3-oxobutanoate. The mechanism involves the initial condensation of the more nucleophilic nitrogen of S-methylisothiourea with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. A one-pot synthesis of related 4-pyrimidone-2-thioethers has been reported, which proceeds through a sequential base/acid-mediated condensation of an S-alkylisothiourea and a β-ketoester, providing strong precedent for this synthetic strategy.[2]

Sources

- 1. Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine-5-Carboxylate Compounds

Introduction: The Pyrimidine-5-Carboxylate Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and various coenzymes and vitamins.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a cornerstone in medicinal chemistry and drug discovery. Among these, compounds featuring a carboxylate group at the 5-position of the pyrimidine ring have emerged as a particularly versatile class, demonstrating a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-5-carboxylate and its derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Synthetic Strategies for Pyrimidine-5-Carboxylate Derivatives

The synthesis of the pyrimidine-5-carboxylate core and its derivatives can be achieved through various established and modern organic synthesis methodologies. A common and versatile approach is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. Modifications of this reaction and other multi-component reactions have been extensively utilized to generate diverse libraries of pyrimidine derivatives.[3] Other notable synthetic routes include the reaction of amidines with 1,3-bifunctional three-carbon fragments and ZnCl2-catalyzed three-component coupling reactions.[4][5] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrimidine ring, which in turn influences the compound's biological activity.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Pyrimidine-5-carboxylate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1] Their mechanisms of action are diverse and often target essential cellular processes in microorganisms.

Mechanism of Action

A primary mechanism of antimicrobial action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and cell growth, leading to bacteriostatic or bactericidal effects. Another key target is the FtsZ protein , which is crucial for bacterial cell division.[1][6] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for cytokinesis, resulting in bacterial filamentation and cell death.[1][6] Some derivatives have also been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for tRNA modification and protein synthesis.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine-5-carboxylate derivatives against bacterial strains.[1][3]

Materials:

-

Test pyrimidine-5-carboxylate compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute the suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB within the 96-well plate to achieve a range of concentrations.[1]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[1] Incubate the plates at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[1] This can be determined visually or by measuring the optical density at 600 nm.[1]

Antimicrobial Activity Data

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Thiophenyl substituted pyrimidine | E. coli | 1 | [9] |

| Pyridopyrimidine derivative | E. coli (with PMBN) | 1 | [9] |

| Pyrimidine-5-carbonitrile | S. aureus | 24 (nM) | [10] |

| Pyrimidine-5-carbonitrile | E. coli | 51 (nM) | [10] |

| Pyrimidine-5-carbonitrile | P. aeruginosa | 53 (nM) | [10] |

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

The pyrimidine-5-carboxylate scaffold is a prominent feature in numerous anticancer agents.[11][12] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

Mechanism of Action

A significant number of pyrimidine-5-carboxylate derivatives function as tyrosine kinase inhibitors , particularly targeting the Epidermal Growth Factor Receptor (EGFR) .[5][13][14] EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling pathways that promote cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream pathways like the RAS/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[13][14][15] Some derivatives have also been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[16]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carboxylate derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

Test pyrimidine-5-carboxylate compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carboxylate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes.[18]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[18] The intensity of the color is proportional to the number of viable cells.

Anticancer Activity Data (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-5-carbonitrile 11b | HCT-116 (Colon) | 3.37 | [13][14] |

| Pyrimidine-5-carbonitrile 11b | HepG-2 (Liver) | 3.04 | [13][14] |

| Pyrimidine-5-carbonitrile 11b | MCF-7 (Breast) | 4.14 | [13][14] |

| Pyrimidine-5-carbonitrile 11b | A549 (Lung) | 2.4 | [13][14] |

| Pyrimidine-5-carbonitrile 10b | HepG-2 (Liver) | 3.56 | [5] |

| Pyrimidine-5-carbonitrile 10b | A549 (Lung) | 5.85 | [5] |

| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [5] |

| Pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [20] |

| Pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [20] |

| Pyrimidine derivative 3a | A549 (Lung) | 5.988 | [20] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyrimidine-5-carboxylate derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21][22]

Mechanism of Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit COX-1 and COX-2 enzymes .[23][24] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[23] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[24][25] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[22] Pyrimidine-5-carboxylates can act as competitive inhibitors, blocking the active site of the COX enzymes and preventing the synthesis of prostaglandins.[25]

Caption: The cyclooxygenase (COX) pathway and selective inhibition of COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrimidine-5-carboxylate derivatives against COX-1 and COX-2.[26][27][28][29][30]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme

-

Test pyrimidine-5-carboxylate compound

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add the vehicle solvent.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

-

Absorbance Measurement: Incubate for a precise time (e.g., 2 minutes) at 25°C and then read the absorbance at 590 nm.[27] The rate of color development is proportional to the COX activity.

Anti-inflammatory Activity Data (IC₅₀ Values)

| Compound | Target | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine 3b | COX-1 | 19.45 | [31] |

| Pyrazolo[3,4-d]pyrimidine 4d | COX-2 | 23.8 | [31] |

| Pyrimidine derivative 5 | COX-2 | 0.04 | [31] |

| Pyrimidine derivative 6 | COX-2 | 0.04 | [31] |

| Pyrimidine derivative 9a | Nitric Oxide Production | 83.1 | [21] |

| Pyrimidine derivative 9d | Nitric Oxide Production | 88.7 | [21] |

Antiviral Activity: Combating Viral Infections

The pyrimidine-5-carboxylate scaffold has also been explored for its antiviral properties, with some derivatives showing promising activity against various viruses, including human cytomegalovirus (HCMV).[2][32][33][34]

Mechanism of Action

The antiviral mechanisms of pyrimidine-5-carboxylates can vary depending on the virus. In the case of HCMV, some dihydroxypyrimidine (DHP) carboxylates act as inhibitors of the pUL89 endonuclease , a key component of the viral terminase complex responsible for cleaving viral DNA concatemers during packaging.[2][32] By inhibiting this enzyme, these compounds prevent the proper processing of the viral genome, thus halting the production of infectious virions.[32] Other pyrimidine derivatives may inhibit viral replication by targeting other viral enzymes or by interfering with host cell processes that are essential for viral propagation, such as pyrimidine biosynthesis.[34]

Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.[4][35][36][37]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Test pyrimidine-5-carboxylate compound

-

Cell culture medium

-

Agarose or carboxymethylcellulose overlay

-

Staining solution (e.g., crystal violet)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[4]

-

Compound and Virus Incubation: Prepare serial dilutions of the test compound. In separate tubes, incubate the virus with each compound dilution for a specific time (e.g., 1 hour) at 37°C.[35]

-

Infection: Infect the cell monolayers with the virus-compound mixtures.[4]

-

Overlay: After the infection period, remove the inoculum and overlay the cells with a medium containing agarose or carboxymethylcellulose to restrict virus spread to adjacent cells.[37]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization and Counting: Stain the cell monolayer with a suitable dye (e.g., crystal violet) to visualize and count the plaques. The number of plaques is inversely proportional to the antiviral activity of the compound.

Antiviral Activity Data (EC₅₀ Values)

| Compound Subtype | Virus | EC₅₀ (µM) | Reference |

| Dihydroxypyrimidine acid | HCMV | 14.4 - 22.8 | [2][32] |

| Thiazolopyrimidine T01132 | HCMV | ~0.5 | [33] |

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine-5-carboxylate compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For example, in the context of anticancer activity, the introduction of specific aryl urea moieties can enhance cytotoxicity.[16] Similarly, for anti-inflammatory activity, the presence of certain substituents can confer selectivity for COX-2 over COX-1.[31] The lipophilicity and electronic properties of the substituents play a significant role in target binding and overall pharmacological profile.

Conclusion and Future Perspectives

Pyrimidine-5-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their proven efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents underscores their therapeutic potential. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapeutic agents. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their potential in other therapeutic areas.

References

-

Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5673. Available from: [Link].

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, M. S., ... & Abdel-Maksoud, M. S. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(8), 3237-3253. Available from: [Link].

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1033-1038. Available from: [Link].

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. In Methods in molecular biology (Clifton, N.J.) (Vol. 644, pp. 131–144). Humana Press. Available from: [Link].

-

Asif, M. (2020). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 25(23), 5543. Available from: [Link].

-

Boyd, V. A., Mason, J., Hanumesh, P., Price, J., Russell, C. J., & Webb, T. R. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS medicinal chemistry letters, 13(5), 808–815. Available from: [Link].

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Available from: [Link].

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link].

-

Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug development research, 86(6), e70146. Available from: [Link].

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, M. S., ... & Abdel-Maksoud, M. S. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8089-8106. Available from: [Link].

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, M. S., ... & Abdel-Maksoud, M. S. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8089-8106. Available from: [Link].

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. Available from: [Link].

-

Mohammad, H., Younis, W., Chen, L., Peters, C. E., Pogliano, J., Pogliano, K., ... & Cushman, M. (2017). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS infectious diseases, 3(11), 819–830. Available from: [Link].

-

Boyd, V. A., Mason, J., Hanumesh, P., Price, J., Russell, C. J., & Webb, T. R. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS medicinal chemistry letters, 13(5), 808–815. Available from: [Link].

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, M. S., ... & Abdel-Maksoud, M. S. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 19(9), 1968-1985. Available from: [Link].

-

Amanat, F., & Krammer, F. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Med, 1(1), 97-106. Available from: [Link].

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). ResearchGate. Available from: [Link].

-

Biron, K. K., Clark, S. G., Davis, M. G., Miller, C. G., Harvey, R. J., & Lambe, C. U. (1995). Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system. Antimicrobial agents and chemotherapy, 39(1), 175–181. Available from: [Link].

-

IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link].

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

Al-Abdullah, E. S., Asiri, M. A., Al-Amri, S. S., Al-Sanea, M. M., Al-Obaid, A. M., & El-Emam, A. A. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Heliyon, 11(3), e34839. Available from: [Link].

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028. Available from: [Link].

-

Ballo, A., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-40. Available from: [Link].

-

Utah State University Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved January 15, 2026, from [Link].

-

Vlasov, S. V., Kulyk, M. P., Matiichuk, V. S., Gzella, A. K., & Lesyk, R. B. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-9. Available from: [Link].

-

Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Proceedings of the National Academy of Sciences of the United States of America, 109(8), 3092–3097. Available from: [Link].

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2019). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules (Basel, Switzerland), 24(23), 4220. Available from: [Link].

-

El-Metwaly, A. M., Eweas, A. F., El-Sayed, E. R., & El-Gazzar, A. B. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 9(47), 54897-54911. Available from: [Link].

-

Al-Omair, M. A. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 16(8), 6667–6680. Available from: [Link].

-

An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection. (2023). MDPI. Available from: [Link].

-

Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., & Bryndal, I. (2013). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(1), 53–59. Available from: [Link].

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2018). RSC Publishing. Available from: [Link].

-

Heitor, B. (2024). Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lett., 16, 03-04. Available from: [Link].

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link].

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available from: [Link].

-

Mechanism of Inhibition of Novel Cox-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].

-

Vlasov, S. V., Kulyk, M. P., Matiichuk, V. S., Gzella, A. K., & Lesyk, R. B. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available from: [Link].

-

An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection. (2023). MDPI. Available from: [Link].

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. clyte.tech [clyte.tech]

- 20. researchgate.net [researchgate.net]

- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. academicjournals.org [academicjournals.org]

- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection [mdpi.com]

- 35. jocpr.com [jocpr.com]

- 36. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 37. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrimidine Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically essential molecules.[1] Consequently, the precise and unambiguous structural characterization of pyrimidine derivatives is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in the solution state. This technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectral data of pyrimidine compounds. Moving beyond a simple recitation of data, this document elucidates the underlying principles governing chemical shifts and coupling constants, details the strategic application of advanced 2D NMR techniques for unambiguous assignments, and furnishes field-proven protocols for high-quality data acquisition. The integration of foundational theory with practical, actionable methodologies is intended to empower researchers to confidently and accurately characterize novel pyrimidine-based entities.

Section 1: Introduction - The Central Role of Pyrimidine in Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is of immense biological and pharmaceutical significance. It is the foundational structure for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[2] This inherent biological relevance has made the pyrimidine moiety a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to interact with biological targets. From antiviral agents to anticancer drugs, the pyrimidine core is a testament to nature's efficiency and a fertile ground for synthetic innovation.[3][4]

Given this context, the ability to rigorously determine the structure of novel pyrimidine derivatives is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. NMR spectroscopy is the most powerful tool for this task, providing a detailed atom-by-atom map of the molecular framework in its native solution state.[5] This guide is designed to serve as a practical reference for leveraging the full power of ¹H and ¹³C NMR for the analysis of this vital class of compounds.

Section 2: Fundamentals of Pyrimidine NMR - The Unsubstituted Core

Understanding the NMR spectrum of the parent pyrimidine molecule is the foundation for interpreting the spectra of its more complex derivatives. The positions of the protons and carbons are numbered according to IUPAC convention, starting from one of the nitrogen atoms and moving towards the second nitrogen.

Caption: IUPAC numbering of the pyrimidine ring.

The electronic environment of each position is distinct due to the influence of the two electronegative nitrogen atoms. This results in a characteristic and predictable NMR spectrum.

¹H NMR Spectrum of Pyrimidine: The protons on the pyrimidine ring are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The proton at the C-2 position is the most deshielded because it is flanked by both nitrogens.

¹³C NMR Spectrum of Pyrimidine: Similarly, the carbon atoms are deshielded, with the C-2, C-4, and C-6 positions showing the largest downfield shifts due to their proximity to the nitrogen atoms.

The typical ¹H and ¹³C NMR chemical shifts and key coupling constants for unsubstituted pyrimidine are summarized below.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

| 2 | ~9.26 | ~159.5 | ¹J(C2,H2) ≈ 206 |

| 4/6 | ~8.78 | ~157.0 | ¹J(C4,H4) ≈ 182 |

| 5 | ~7.36 | ~121.5 | ¹J(C5,H5) ≈ 168 |

| ³J(H4,H5) ≈ 5.0 | |||

| ⁴J(H2,H5) ≈ 1.5 | |||

| ⁵J(H2,H4) ≈ 0.0 |

Values are approximate and can vary with solvent. Data compiled from multiple sources.[6][7]

Section 3: Decoding the Influence of Substituents

The Causality of Chemical Shift Variation

The introduction of substituents onto the pyrimidine ring is the primary source of chemical shift diversity and is the key to creating functionally distinct molecules. The effect of a substituent is directly related to its electronic properties and its position on the ring.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -COR are EWGs. They decrease the electron density of the ring, primarily at the ortho and para positions relative to the substituent. This deshields the nearby protons and carbons, causing their NMR signals to shift downfield (to a higher ppm value).

-

Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OR are EDGs. They increase the electron density of the ring, again primarily at the ortho and para positions. This shields the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).

The predictability of these effects is a powerful tool for structure verification.[8] For instance, the introduction of an amino group at the C-2 position will cause a significant upfield shift of the H-4/H-6 and C-4/C-6 signals.

Data-Driven Insights

The following tables provide a general guide to the expected chemical shift ranges for protons and carbons in substituted pyrimidine rings. These values are illustrative, and the precise shift will depend on the combination of all substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrimidines

| Proton Position | Substituent Type at C-2 | Substituent Type at C-4 | Substituent Type at C-5 |

| H-2 | N/A | EDG: 8.2-8.6 / EWG: 8.8-9.2 | EDG: 8.9-9.1 / EWG: 9.3-9.5 |

| H-4/H-6 | EDG: 8.0-8.5 / EWG: 8.8-9.3 | N/A | EDG: 8.3-8.6 / EWG: 8.8-9.1 |

| H-5 | EDG: 6.5-7.0 / EWG: 7.4-7.8 | EDG: 6.2-6.8 / EWG: 7.3-7.7 | N/A |

EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group. Ranges are estimates based on published data.[3][8]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines

| Carbon Position | Substituent Type at C-2 | Substituent Type at C-4 | Substituent Type at C-5 |

| C-2 | N/A | EDG: 158-162 / EWG: 155-159 | EDG: 156-160 / EWG: 158-162 |

| C-4/C-6 | EDG: 158-163 / EWG: 155-159 | N/A | EDG: 155-159 / EWG: 158-162 |

| C-5 | EDG: 110-120 / EWG: 125-135 | EDG: 105-115 / EWG: 125-135 | N/A |

Ranges are estimates based on published data and general principles.

Section 4: Advanced 2D NMR Techniques for Unambiguous Structural Assignment

While 1D NMR provides essential information, for complex or isomeric pyrimidine derivatives, it is often insufficient for complete and unambiguous structure determination.[9] Overlapping signals and the absence of protons on substituted carbons necessitate the use of two-dimensional (2D) NMR experiments.[10][11]

Field-Proven Strategies

-

COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity through bonds (typically over 2-3 bonds). A cross-peak between two proton signals in a COSY spectrum confirms that they are J-coupled.[12] For a pyrimidine derivative, this is crucial for identifying adjacent protons, for example, confirming a signal belongs to H-5 by observing its coupling to H-4 and/or H-6.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive method for identifying which proton is directly attached to which carbon.[13] It correlates proton and carbon signals that are separated by a single bond (¹JCH). Each CH, CH₂, and CH₃ group will produce a cross-peak, providing an unambiguous link between the ¹H and ¹³C spectra. Quaternary carbons do not appear in an HSQC spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the complete carbon skeleton.[12][14] It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds; ²JCH and ³JCH). This is the key to connecting different spin systems and placing substituents, especially on quaternary carbons. For example, the protons of a methyl group attached to C-5 would show an HMBC correlation to C-4 and C-6, unequivocally placing the methyl group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity.[9] A cross-peak between two protons indicates they are physically close to each other (< 5 Å), regardless of whether they are J-coupled. This is indispensable for determining the stereochemistry and for differentiating between isomers where through-bond connectivity is identical.

A Logic-Driven Workflow

The effective characterization of an unknown pyrimidine derivative follows a logical progression of NMR experiments. The causality behind this workflow ensures that each experiment builds upon the information from the last, leading to a self-validating structural assignment.

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. news-medical.net [news-medical.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Enduring Significance of the Pyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility has made pyrimidine a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[1] Its two nitrogen atoms and planar structure are ideal for forming hydrogen bonds and π-π stacking interactions with diverse biological targets, such as enzymes and receptors.[1]

Historically, pyrimidine derivatives have given rise to a multitude of FDA-approved drugs with applications ranging from anticancer agents like 5-Fluorouracil and Capecitabine to antivirals and antibacterials.[1][3][4] The continuous exploration of this scaffold is driven by the need for novel therapeutics with improved potency, selectivity, and reduced toxicity.[3] This guide provides a comprehensive overview of the key synthetic strategies employed to construct and functionalize the pyrimidine core, offering field-proven insights into both classical and contemporary methodologies.

Part 1: Foundational Synthetic Strategies: The Classical Routes

The construction of the pyrimidine ring is most often achieved through the cyclocondensation of a three-carbon (C-C-C) unit with a nitrogen-carbon-nitrogen (N-C-N) unit.[5] Two classical, name reactions form the bedrock of this approach: the Biginelli and Pinner syntheses.

The Biginelli Reaction: A Robust Multicomponent Synthesis

Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction is a highly efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] It involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6][7] The resulting DHPMs are not only valuable pharmaceutical agents in their own right, known to act as calcium channel blockers and antihypertensive agents, but are also versatile intermediates for further elaboration.[6]

The reaction mechanism proceeds through a series of bimolecular reactions.[6] The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. The final step is the cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the aromatic DHPM.[6][8] The use of an acid catalyst is crucial as it activates both the aldehyde for the initial condensation and the iminium ion for nucleophilic attack.

Caption: The acid-catalyzed mechanism of the Biginelli reaction.

-

Reactant Charging: In a round-bottom flask, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and then dry it. If further purification is needed, recrystallization from ethanol is typically effective.[9]

The Pinner Synthesis: A Versatile Route to Diverse Pyrimidines

The Pinner synthesis, first reported in 1884, is a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester or malonic ester) and an amidine.[5][10][11] This method is highly versatile as the choice of both the dicarbonyl component and the amidine allows for the synthesis of a wide variety of substituted pyrimidines, including 2-substituted pyrimidines, 2-pyrimidinones (using urea), and 2-aminopyrimidines (using guanidine).[5]

The reaction is typically promoted by a base and involves the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The purity of the amidine salt is critical for the success of the reaction.[9] Common side reactions include the self-condensation of the dicarbonyl compound or hydrolysis of the amidine.[9] To mitigate these issues, it is imperative to use freshly prepared amidine salts and ensure strictly anhydrous reaction conditions.[9]

-

Base Preparation: In a flask equipped for anhydrous conditions (e.g., under a nitrogen atmosphere), dissolve sodium metal (11.5 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

-

Reactant Addition: To this solution, add the 1,3-dicarbonyl compound (10 mmol), followed by the amidine hydrochloride (10 mmol).

-

Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling, neutralize the mixture with an acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Advances in Synthetic Methodology

While classical methods remain valuable, modern synthetic chemistry has introduced techniques that offer significant advantages in terms of efficiency, sustainability, and molecular diversity.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates.[12] Microwave irradiation generates rapid and intense heating of polar substances through dipolar polarization and ionic conduction mechanisms.[12][13] This often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity.[12][14] Many classical pyrimidine syntheses, including the Biginelli reaction, have been adapted to microwave conditions, often under solvent-free protocols, which aligns with the principles of green chemistry.[12][14][15]

Caption: A typical workflow for microwave-assisted pyrimidine synthesis.

-

Preparation: In a 10 mL microwave process vial, mix benzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea (3 mmol), and a catalytic amount of Yb(OTf)₃ (0.1 mmol).

-

Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 3-5 minutes.

-

Work-up: After cooling, add cold water to the vial. The solid product will precipitate.

-

Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone. Yields are often in the range of 85-95%.[8][14]

Modern Catalysis and Multicomponent Reactions (MCRs)

The field has moved beyond simple protic acid catalysis to a wide array of more sophisticated and selective catalysts.[16]

-

Lewis Acids: Catalysts like lanthanide triflates (e.g., Yb(OTf)₃) and indium halides are highly effective, often under solvent-free conditions, leading to cleaner reactions and easier work-up.[7][8][17]

-

Metal-Catalyzed Annulation: Transition metals such as copper and iridium have enabled novel cyclization strategies. For instance, copper-catalyzed reactions of ketones with nitriles provide a facile route to diversely functionalized pyrimidines.[18][19] Iridium-pincer complexes can catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules, a sustainable process where water and hydrogen are the only byproducts.[20]

-

Organocatalysis: The use of small organic molecules as catalysts has gained traction, offering a metal-free alternative for asymmetric synthesis, leading to chiral pyrimidine derivatives.

These advanced catalytic systems are often employed in multicomponent reactions (MCRs), which are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[20] This approach is exceptionally atom-economical and allows for the rapid generation of molecular complexity from simple precursors.

| Catalyst Type | Typical Catalyst | Reaction Example | Key Advantages |

| Brønsted Acid | HCl, H₂SO₄ | Classical Biginelli | Inexpensive, readily available. |

| Lewis Acid | Yb(OTf)₃, InBr₃, LiClO₄ | Modified Biginelli | High yields, mild conditions, often solvent-free.[7][8] |

| Transition Metal | Cu(I), Ir-PN₅P complexes | [2+2+2] Cycloadditions | Novel bond formations, high regioselectivity, sustainable.[18][20] |

| Organocatalyst | Thiourea derivatives | Asymmetric Biginelli | Metal-free, enables enantioselective synthesis. |

| Solid Support | Alumina, Silica gel | Microwave-assisted | Easy catalyst removal, reusability, green chemistry.[15] |

Table 1: Comparison of Catalyst Types in Pyrimidine Synthesis.

Part 3: Combinatorial Synthesis for Drug Discovery

The demand for large, diverse collections of molecules for high-throughput screening (HTS) has driven the development of combinatorial chemistry approaches for pyrimidine synthesis. The goal is to rapidly generate extensive libraries of related compounds to explore structure-activity relationships (SAR).[21]

-

Solution-Phase Parallel Synthesis: This technique uses multi-well plates to run many individual reactions simultaneously, allowing for the rapid production of discrete compounds.[22] Automated liquid handlers can dispense reagents, enabling the synthesis of hundreds or thousands of unique pyrimidine analogues.[22]

-

Solid-Phase Synthesis (SPS): In SPS, one of the starting materials is covalently attached to a polymer resin.[23] Reactions are carried out on this solid support, and excess reagents and byproducts are simply washed away. This greatly simplifies purification. The final pyrimidine product is then cleaved from the resin in a final step.[23]

-

DNA-Encoded Libraries (DELs): This cutting-edge technology involves synthesizing pyrimidine libraries where each unique molecule is tagged with a unique DNA barcode.[24][25] This allows for the screening of billions of compounds simultaneously against a protein target. After affinity selection, the DNA tags of the "hit" molecules are amplified and sequenced to reveal their chemical structures.[24]

These library synthesis techniques are indispensable in modern drug discovery, enabling the efficient exploration of chemical space around the pyrimidine scaffold to identify novel lead compounds.[21][24]

Conclusion and Future Outlook

The synthesis of pyrimidine derivatives has evolved from foundational condensation reactions to a sophisticated science employing advanced catalysis, green chemistry principles, and high-throughput technologies. The Biginelli and Pinner reactions remain highly relevant, but their efficiency has been significantly enhanced by modern techniques like microwave-assisted synthesis and the development of novel catalysts. Multicomponent reactions continue to provide elegant and atom-economical pathways to complex pyrimidine structures.

Looking ahead, the field is moving towards even more sustainable and automated methods. The integration of flow chemistry for continuous manufacturing and the use of artificial intelligence and machine learning to predict optimal reaction conditions and design novel synthetic routes represent the next frontier in pyrimidine synthesis.[1] These advancements will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs to address pressing global health challenges.

References

- Current time inform

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Google Search.

- A review on pyrimidine‐based derivatives: Synthesis and their biological applic

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Google Search.

- Pinner pyrimidine synthesis. SlideShare.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Google Search.

- Microwave-Assisted Synthesis of Some Pyrimidine Deriv

- Pinner pyrimidine synthesis. SlideShare.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.

- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science.

- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed.

- Biginelli reaction. Wikipedia.

- Pyrimidine. Wikipedia.

- Pinner pyrimidine synthesis. SlideShare.

- A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. Benchchem.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- Biginelli Reaction. Organic Chemistry Portal.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.

- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.

- PURINE- AND PYRIMIDINE-BASED LIBRARIES WITH ANTIBACTERIAL ACTIVITY VIA SOLUTION PHASE SIMULTANEOUS ADDITION OF FUNCTIONALITIES. Google Search.

- Special Issue : Pyrimidine and Purine Deriv

- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.

- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.

- Biginelli Reaction. J&K Scientific LLC.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Pyrimidine synthesis. Organic Chemistry Portal.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Biginelli reaction – Knowledge and References. Taylor & Francis.

- A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC.

- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.

- (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave.

- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.

- (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC.

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.

- Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides.

- Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PMC.

- Prins Reaction. Organic Chemistry Portal.

- Prins reaction. Wikipedia.

- Prins reactions and Applic

- Efficient Synthesis of Pyrazolopyrimidine Libraries.

Sources

- 1. ijsat.org [ijsat.org]

- 2. growingscience.com [growingscience.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine synthesis [organic-chemistry.org]

- 20. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Architecture of Life's Code: A Technical Guide to the Discovery and Synthesis of Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of life itself. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it forms the very alphabet of the genetic code.[1][] Beyond its biological primacy, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of a vast array of therapeutics, including anticancer agents, antivirals, and antibacterials.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrimidine synthesis. It navigates from the seminal classical methods that first unlocked this critical heterocycle to the sophisticated, high-efficiency syntheses that drive modern drug discovery. Each key reaction is examined through the lens of its underlying mechanism, experimental considerations, and its enduring impact on the field. This guide is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical understanding of the chemical architecture of life's essential building blocks.

The Dawn of Pyrimidine Chemistry: From Natural Products to the First Syntheses

While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine derivative was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid.[1] However, the systematic study of pyrimidines truly began in 1884 with the work of Albrecht Pinner.[1] Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.[1][6] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[1]

These early explorations laid the groundwork for understanding the fundamental reactivity of the pyrimidine core and opened the door to a plethora of synthetic methodologies that would be developed over the next century.

Classical Pyrimidine Syntheses: The Foundational Pillars